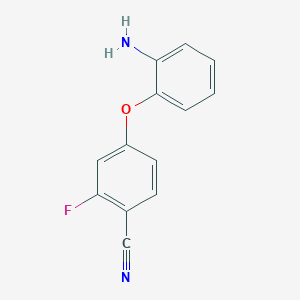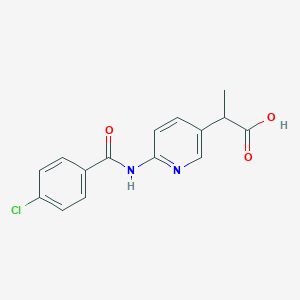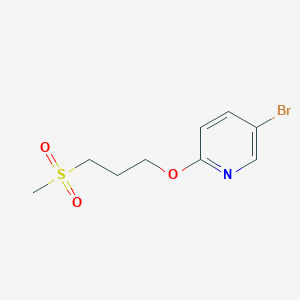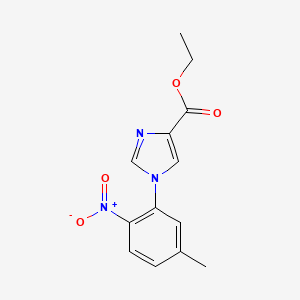
4-(2-Aminophenoxy)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminophenoxy)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminophenoxy group, a fluorine atom, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile typically involves the reaction of 2-fluoro-4-nitrobenzonitrile with 2-aminophenol under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aminophenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminophenoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
4-(2-Aminophenoxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Aminophenoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions. The aminophenoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminophenoxy)-4’-aminostilbene: Used in the synthesis of sulfonated polyimides.
4-(4-Aminophenoxy)-phthalonitrile: Utilized in the preparation of phthalonitrile resins.
2H-1,4-Benzoxazines: Known for their biological and synthetic applications.
Uniqueness
4-(2-Aminophenoxy)-2-fluorobenzonitrile is unique due to the presence of both an aminophenoxy group and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it valuable for applications requiring specific reactivity and selectivity.
Propriétés
Numéro CAS |
1188264-32-5 |
|---|---|
Formule moléculaire |
C13H9FN2O |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
4-(2-aminophenoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C13H9FN2O/c14-11-7-10(6-5-9(11)8-15)17-13-4-2-1-3-12(13)16/h1-7H,16H2 |
Clé InChI |
BOBWDBBHBGKVID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)




![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)


![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
